Tyrosinase-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2S2 |

|---|---|

Molecular Weight |

267.3 g/mol |

IUPAC Name |

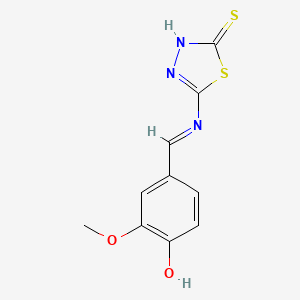

5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3H-1,3,4-thiadiazole-2-thione |

InChI |

InChI=1S/C10H9N3O2S2/c1-15-8-4-6(2-3-7(8)14)5-11-9-12-13-10(16)17-9/h2-5,14H,1H3,(H,13,16)/b11-5+ |

InChI Key |

RNSYZQZFZRNFIW-VZUCSPMQSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/C2=NNC(=S)S2)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NC2=NNC(=S)S2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of a Potent Tyrosinase Inhibitor

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] As a copper-containing metalloenzyme, it catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][4] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[1][3] Consequently, the discovery and development of potent and safe tyrosinase inhibitors are of significant interest to the pharmaceutical and cosmetic industries for the treatment of these conditions.[4][5] This technical guide focuses on the discovery, synthesis, and biological evaluation of a novel series of indole-thiazolidine-2,4-dione derivatives, with a particular emphasis on the most potent compound identified, herein referred to as Tyrosinase-IN-1 (compound 5w from the cited literature).[1]

Tyrosinase and the Melanogenesis Pathway

The process of melanin synthesis, or melanogenesis, is a complex pathway initiated by the enzyme tyrosinase.[6][7] Ultraviolet (UV) radiation is a primary stimulus for melanogenesis.[8] The pathway leads to the production of two main types of melanin: eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[6]

References

- 1. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase, the key enzyme in melanin synthesis, is expressed in murine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. researchgate.net [researchgate.net]

- 8. biofor.co.il [biofor.co.il]

In-Depth Technical Guide: Chemical Structure and Inhibitory Profile of Tyrosinase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Tyrosinase-IN-1, a potent inhibitor of the tyrosinase enzyme. The document details the core chemical structure, summarizes key quantitative inhibitory data, and presents detailed experimental protocols for the assessment of its activity. Furthermore, this guide illustrates the inhibitor's mechanism of action and the experimental workflow for its evaluation through detailed diagrams, adhering to a strict color and formatting scheme for clarity and high contrast. This resource is intended to support researchers and professionals in the fields of dermatology, cosmetology, and drug discovery in their efforts to develop novel agents for the modulation of melanogenesis.

Core Chemical Structure of this compound

This compound is a synthetic molecule identified as a potent inhibitor of tyrosinase, the key enzyme responsible for melanin biosynthesis.

Chemical Name: (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Synonym: (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT)

Chemical Formula: C₁₁H₉NO₃S₂

Molecular Weight: 267.33 g/mol

CAS Number: 1164200-43-4

SMILES: COC1=C(C=C(C=C1)/C=C2\SC(=S)NC2=O)O

Quantitative Inhibitory Data

The inhibitory potency of this compound against mushroom tyrosinase has been quantified and compared with the well-known tyrosinase inhibitor, kojic acid.

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ of Reference (µM) |

| This compound (5-HMT) | Mushroom Tyrosinase | < Kojic Acid | Kojic Acid | Not specified in the direct comparison |

A study demonstrated that (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) exhibited a greater inhibitory effect and potency on tyrosinase than kojic acid, a widely-known tyrosinase inhibitor[1].

Experimental Protocols

The following is a detailed methodology for a standard in vitro tyrosinase inhibition assay, a common method used to evaluate the efficacy of inhibitors like this compound.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This assay determines the inhibitory effect of a compound on the activity of mushroom tyrosinase by measuring the formation of dopachrome from a substrate.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine) or L-tyrosine as the substrate

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 475-492 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well is typically around 30 U/mL.

-

Prepare a stock solution of the substrate (e.g., 10 mM L-DOPA) in phosphate buffer.

-

Prepare a stock solution of the test compound (this compound) and the positive control (kojic acid) in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the IC₅₀ value.

-

-

Assay Protocol:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control and blank wells, add 20 µL of the solvent (e.g., DMSO).

-

Add 40 µL of the mushroom tyrosinase solution to each well.

-

Add 100 µL of phosphate buffer to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 40 µL of the substrate solution (e.g., L-DOPA) to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20 minutes).

-

Measure the absorbance of the resulting dopachrome at 475 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the following formula:

Where:

-

A_control is the absorbance of the control reaction (enzyme + substrate + solvent).

-

A_sample is the absorbance of the reaction with the test compound.

-

-

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Mechanism of Tyrosinase Inhibition

The following diagram illustrates the proposed direct inhibitory action of this compound on the tyrosinase enzyme, preventing the conversion of substrates essential for melanin synthesis.

Caption: Direct inhibition of Tyrosinase by this compound.

Experimental Workflow for Tyrosinase Inhibitor Screening

This diagram outlines the key steps involved in the in vitro screening of potential tyrosinase inhibitors.

Caption: Workflow for in vitro tyrosinase inhibition assay.

References

Tyrosinase-IN-1: A Technical Guide to a Potent Tyrosinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase is a key enzyme in the melanin biosynthesis pathway, making it a prime target for the development of inhibitors for cosmetic and therapeutic applications, particularly in the treatment of hyperpigmentation disorders. This document provides a comprehensive technical overview of the evaluation of potent tyrosinase inhibitors, using the placeholder "Tyrosinase-IN-1" to represent a novel inhibitory compound. It details the fundamental mechanisms of tyrosinase inhibition, presents quantitative data for well-characterized inhibitors, and provides in-depth experimental protocols for the assessment of inhibitory activity. Furthermore, this guide includes mandatory visualizations of key pathways and experimental workflows to facilitate a deeper understanding of the scientific principles and methodologies involved in the research and development of tyrosinase inhibitors.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a critical, rate-limiting role in the production of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2][3][4] The process of melanin synthesis, or melanogenesis, is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is subsequently oxidized to L-dopaquinone.[2][5][6] These initial steps are both catalyzed by tyrosinase. Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[7]

Given its central role, the inhibition of tyrosinase is a primary strategy for controlling melanin production.[1][4] Overproduction of melanin can lead to various hyperpigmentary disorders such as melasma, freckles, and age spots.[5] Therefore, potent and safe tyrosinase inhibitors are of significant interest in the fields of dermatology and cosmetology for their potential as skin-lightening agents.[1]

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can exert their effects through various mechanisms, primarily by interacting with the enzyme's active site or its copper cofactors. The main types of inhibition include:

-

Competitive Inhibition: The inhibitor competes with the substrate (L-tyrosine or L-DOPA) for binding to the active site of the free enzyme.[1]

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme that is distinct from the active site. This binding can occur to either the free enzyme or the enzyme-substrate complex, altering the enzyme's conformation and reducing its catalytic efficiency.[1]

-

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

-

Copper Chelation: As tyrosinase is a metalloenzyme containing copper ions in its active site, compounds that can chelate these copper ions can effectively inactivate the enzyme.[1]

The following diagram illustrates the melanogenesis pathway and the points of intervention for tyrosinase inhibitors.

Quantitative Data on Tyrosinase Inhibitors

The potency of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom vs. human), the substrate used, and the assay conditions.[1][8] For comparative purposes, a positive control, such as kojic acid, is often included in assays.[8]

Table 1: IC50 Values of Common Tyrosinase Inhibitors

| Inhibitor | Tyrosinase Source | Substrate | IC50 (µM) | Reference |

| Kojic Acid | Mushroom | L-DOPA | 10 - 300 | [9] |

| Arbutin | Mushroom | L-DOPA | >500 | [1] |

| Hydroquinone | Mushroom | L-DOPA | >500 | [1] |

| Thiamidol | Human | L-Tyrosine | 1.1 | [1] |

| 7,3',4'-Trihydroxyisoflavone | Mushroom | L-Tyrosine | 5.23 ± 0.6 | [1] |

| Glabrene | Mushroom | L-Tyrosine | 3.5 | [10] |

| Isoliquiritigenin | Mushroom | L-Tyrosine | 8.1 | [10] |

Enzyme kinetics studies are crucial for elucidating the mechanism of inhibition. These studies determine key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) in the presence and absence of the inhibitor, as well as the inhibition constant (Ki).

Table 2: Representative Enzyme Kinetic Parameters

| Condition | Km (mM) | Vmax (µM/min) | Ki (µM) | Inhibition Type |

| Enzyme Only | 0.84 | 33.0 | - | - |

| + Competitive Inhibitor | Increased | Unchanged | Varies | Competitive |

| + Non-competitive Inhibitor | Unchanged | Decreased | Varies | Non-competitive |

| + Mixed Inhibitor | Changed | Decreased | Varies | Mixed |

Note: The values in this table are illustrative and can vary based on the specific enzyme, substrate, and inhibitor.

The following diagram illustrates the different types of enzyme inhibition kinetics.

Experimental Protocols

A thorough evaluation of a potential tyrosinase inhibitor like this compound requires a multi-tiered approach, starting with in vitro enzymatic assays and progressing to cell-based models.

In Vitro Mushroom Tyrosinase Activity Assay

This is a widely used initial screening method due to the commercial availability and affordability of mushroom tyrosinase.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Test inhibitor (this compound)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare serial dilutions of the test inhibitor and the positive control in a suitable solvent (e.g., DMSO), then further dilute in phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of phosphate buffer, the test inhibitor solution, and the tyrosinase solution.

-

Control Wells (No Inhibitor): Add phosphate buffer, solvent control, and tyrosinase solution.

-

Blank Wells (No Enzyme): Add phosphate buffer and L-DOPA solution.

-

-

Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[11]

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the enzymatic reaction.

-

Measurement: Measure the absorbance of the product, dopachrome, at a specific wavelength (typically 475-492 nm) at regular intervals for a set period (e.g., 20-30 minutes).[12][13]

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time).

-

Determine the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

-

Cellular Tyrosinase Activity Assay

This assay assesses the inhibitor's activity within a cellular environment, providing insights into its ability to penetrate cell membranes and inhibit intracellular tyrosinase. B16F10 murine melanoma cells are commonly used for this purpose as they produce melanin.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test inhibitor (this compound)

-

Lysis buffer (e.g., phosphate buffer with 1% Triton X-100)

-

L-DOPA

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 24-72 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Lyse the cells using the lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including tyrosinase.[12]

-

-

Protein Quantification: Determine the total protein concentration in each lysate sample.[12]

-

Tyrosinase Activity Measurement:

-

Data Analysis:

-

Normalize the tyrosinase activity to the total protein content.

-

Calculate the percentage of inhibition relative to the untreated control cells.

-

Cellular Melanin Content Assay

This assay directly measures the effect of the inhibitor on melanin production in cells.

Materials:

-

B16F10 melanoma cells (treated as in the cellular tyrosinase assay)

-

NaOH (e.g., 1N)

-

DMSO

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the inhibitor as described previously.

-

Wash the cells with PBS and harvest them.

-

Lyse the cell pellet by dissolving it in NaOH solution and heating (e.g., at 80°C for 1 hour).

-

-

Melanin Quantification:

-

Measure the absorbance of the solubilized melanin at 405 nm using a microplate reader.

-

A standard curve using synthetic melanin can be used for quantification.

-

-

Data Analysis:

-

Normalize the melanin content to the cell number or total protein content.

-

Calculate the percentage of melanin reduction compared to the untreated control.

-

The following diagram outlines a typical experimental workflow for screening tyrosinase inhibitors.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. biofor.co.il [biofor.co.il]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2.7. Cellular Tyrosinase Activity Assay [bio-protocol.org]

- 13. jfda-online.com [jfda-online.com]

The Biological Activity of Tyrosinase Inhibitors: A Technical Guide Featuring Tyrosinase-IN-1 (Compound 90)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis. Its inhibition is a key strategy for the development of therapeutics targeting hyperpigmentation disorders and for applications in the cosmetics and food industries. This technical guide provides a comprehensive overview of the biological activity of a representative tyrosinase inhibitor, herein referred to as Tyrosinase-IN-1 (compound 90). This document details the inhibitory effects of this class of compounds on tyrosinase activity and melanin production, outlines standard experimental protocols for their evaluation, and presents key quantitative data in a structured format. Visual diagrams of the melanogenesis pathway and a typical inhibitor screening workflow are also provided to facilitate understanding.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase (EC 1.14.18.1) is a multifunctional, copper-containing oxidase that catalyzes the rate-limiting steps in the production of melanin.[1][2][3][4] This pigment is responsible for coloration in a wide range of organisms and, in humans, plays a crucial role in protecting the skin from harmful ultraviolet (UV) radiation.[1][5] The process of melanin synthesis, or melanogenesis, occurs within specialized organelles called melanosomes located in melanocytes.[6][7][8]

The enzymatic activity of tyrosinase is twofold:

-

Monophenolase activity: The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2][4][9]

-

Diphenolase activity: The oxidation of L-DOPA to dopaquinone.[1][2][4][9]

Dopaquinone is a highly reactive intermediate that undergoes a series of non-enzymatic and enzymatic reactions to form the two main types of melanin: black/brown eumelanin and red/yellow pheomelanin.[8] The overproduction or abnormal distribution of melanin can lead to various hyperpigmentation disorders, such as melasma, age spots, and post-inflammatory hyperpigmentation.[2][7] Consequently, the inhibition of tyrosinase is a primary focus for the development of skin-lightening agents and treatments for these conditions.[1][7]

Quantitative Biological Activity of Tyrosinase Inhibitors

The potency of tyrosinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize representative data for potent tyrosinase inhibitors, which serve as a benchmark for the expected activity of compounds like this compound.

Table 1: In Vitro Tyrosinase Inhibitory Activity

| Compound Class | Substrate | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |

| Phenylamino Quinazolinones | L-DOPA | Mushroom Tyrosinase | 17.02 ± 1.66 | Kojic Acid | 27.56 ± 1.27 |

| (E)-benzylidene-1-indanone | L-Tyrosine | Mushroom Tyrosinase | 0.034 | - | - |

| (E)-benzylidene-1-indanone | L-DOPA | Mushroom Tyrosinase | 1.39 | - | - |

| Unsymmetrical Curcumin Analogues | L-DOPA | Mushroom Tyrosinase | 1.74 - 16.74 | Kojic Acid | - |

Data synthesized from multiple sources for illustrative purposes.[9][10][11]

Table 2: Cellular Tyrosinase Activity and Melanin Inhibition

| Compound | Cell Line | Cellular Tyrosinase Inhibition (%) at 5 µM | Melanin Content Reduction (%) at 5 µM |

| Oxyresveratrol | B16F10 Melanoma | ~38.6 | - |

| Mulberroside A | B16F10 Melanoma | ~37.5 | - |

Data derived from graphical representations in the cited literature.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of tyrosinase inhibitors.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Phosphate Buffer (50 mM, pH 6.5-6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., Kojic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound and positive control in DMSO.

-

In a 96-well plate, add the following to each well:

-

170 µL of the reaction mixture (containing phosphate buffer and distilled water).

-

10 µL of various concentrations of the test compound or positive control.

-

20 µL of mushroom tyrosinase solution (e.g., 1000 units/mL).

-

-

Pre-incubate the mixture at a controlled temperature (e.g., 25-37°C) for 10-30 minutes.[9][10]

-

Initiate the reaction by adding 10 µL of L-DOPA solution (e.g., 0.5 mM).

-

Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 1-5 minutes) to monitor the formation of dopachrome.[10]

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Tyrosinase Activity Assay

This assay measures the inhibitory effect of a compound on tyrosinase activity within a cellular context, typically using a melanoma cell line.

Materials:

-

B16F10 murine melanoma cells (or other suitable melanin-producing cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound)

-

Lysis buffer (e.g., phosphate buffer with Triton X-100)

-

L-DOPA solution

-

Protein quantification assay kit (e.g., BCA assay)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a culture plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).

-

After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using the lysis buffer.

-

Centrifuge the cell lysate to pellet debris and collect the supernatant.

-

Determine the protein concentration of each lysate sample.

-

In a 96-well plate, mix an equal amount of protein from each sample with L-DOPA solution.

-

Incubate the plate at 37°C and monitor the change in absorbance at 475 nm over time.

-

Calculate the cellular tyrosinase activity, often normalized to the protein concentration, and determine the percentage of inhibition relative to untreated control cells.

Melanin Content Assay

This assay quantifies the amount of melanin in cultured cells after treatment with a test compound.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium

-

Test compound (this compound)

-

1 N NaOH

-

Microplate reader or spectrophotometer

Procedure:

-

Seed and treat the cells with the test compound as described in the cellular tyrosinase activity assay.

-

After treatment, wash the cells with PBS and detach them.

-

Pellet the cells by centrifugation.

-

Dissolve the cell pellet in 1 N NaOH by heating at a high temperature (e.g., 80°C) for 1-2 hours. This solubilizes the melanin.

-

Measure the absorbance of the solubilized melanin at 405 nm or 475 nm.

-

Create a standard curve using synthetic melanin to quantify the melanin content in each sample.

-

Calculate the percentage reduction in melanin content for each treatment group compared to the untreated control.

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the melanogenesis signaling pathway and a general workflow for screening tyrosinase inhibitors.

Caption: The melanogenesis pathway and the inhibitory action of this compound.

Caption: A typical workflow for screening and identifying tyrosinase inhibitors.

Conclusion

This compound (compound 90) represents a class of molecules with significant potential for the modulation of melanin synthesis. Through potent inhibition of tyrosinase's monophenolase and diphenolase activities, these compounds can effectively reduce melanin production in both enzymatic and cellular systems. The experimental protocols and data presented in this guide provide a robust framework for the evaluation and characterization of novel tyrosinase inhibitors, facilitating the development of new therapeutic and cosmetic agents for the management of hyperpigmentation. Further in vivo studies are essential to confirm the efficacy and safety of these compounds for clinical applications.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. jfda-online.com [jfda-online.com]

- 4. youtube.com [youtube.com]

- 5. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biofor.co.il [biofor.co.il]

- 8. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to Tyrosinase-IN-1 as a Research Tool for Melanogenesis

Disclaimer: The compound "Tyrosinase-IN-1" is used throughout this document as a representative name for a potent and specific tyrosinase inhibitor. The data, protocols, and mechanisms described are a synthesis of publicly available information on various well-characterized tyrosinase inhibitors and do not refer to a specific, single molecule designated as "this compound." This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and principles involved in studying melanogenesis using a direct tyrosinase inhibitor.

Introduction

Melanogenesis, the process of melanin synthesis, is a critical physiological pathway responsible for pigmentation in skin, hair, and eyes, providing essential protection against ultraviolet (UV) radiation.[1] The key regulatory enzyme in this pathway is tyrosinase (EC 1.14.18.1), a multi-copper-containing oxidase.[2][3][4] Tyrosinase catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][5][6] Given its pivotal role, the inhibition of tyrosinase is the most prominent and direct strategy for modulating melanogenesis.[5][7]

Tyrosinase inhibitors are invaluable tools for studying the mechanisms of hyperpigmentation disorders such as melasma and age spots, and they are actively pursued as lead compounds for dermatological and cosmetic applications.[1][3] this compound represents a class of potent, specific, and cell-permeable small molecule inhibitors designed to directly target and suppress tyrosinase activity, thereby reducing melanin production. This guide provides an in-depth overview of its mechanism, quantitative efficacy, and the key experimental protocols used for its characterization as a tool for studying melanogenesis.

Mechanism of Action

This compound functions as a direct inhibitor of tyrosinase. Kinetic studies of similar inhibitors reveal they often act as competitive or mixed-type inhibitors, binding to the enzyme's active site.[2][8][9] The active site of tyrosinase contains a dinuclear copper center that is essential for its catalytic activity.[2][3] Inhibitors like this compound often chelate these copper ions or mimic the structure of the natural substrate, L-tyrosine, to competitively block substrate binding.[2] By directly inhibiting the enzymatic activity of tyrosinase, this compound effectively blocks the melanin synthesis cascade at its rate-limiting step.[2][7]

Quantitative Efficacy Data

The potency of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in both enzymatic and cellular assays. The following tables summarize representative data for potent tyrosinase inhibitors, presented here as examples for this compound.

Table 1: Enzymatic Inhibition of Mushroom Tyrosinase

| Compound | Substrate | IC50 Value (µM) | Inhibition Type | Reference Compound (IC50, µM) |

| This compound (Example 1) | L-DOPA | 7.82 | Competitive | Kojic Acid (22.83)[10] |

| This compound (Example 2) | L-DOPA | 1.4 | Competitive | N/A[11] |

| This compound (Example 3) | L-DOPA | 7.30 | Uncompetitive | Kojic Acid (20.24)[12] |

| This compound (Example 4) | L-DOPA | 17.02 | Competitive | Kojic Acid (27.56)[8] |

Table 2: Cellular Effects on B16F10 Murine Melanoma Cells

| Assay | Endpoint | Concentration (µM) | Result (% of Control) | Positive Control |

| Melanin Content | Melanin Reduction | 50 | 80% (20% reduction) | Arbutin[13] |

| Cellular Tyrosinase | Enzyme Activity | 50 | 81.7% (18.3% reduction) | Arbutin[13] |

| Western Blot | Protein Expression | 50 | >50% reduction (MITF, TRP-1) | Arbutin[13] |

| Cell Viability (MTT) | Cytotoxicity | up to 200 | No significant toxicity | N/A[14] |

Key Experimental Protocols

Detailed and validated protocols are essential for accurately assessing the efficacy and mechanism of tyrosinase inhibitors. The following are standard methodologies for characterizing compounds like this compound.

Mushroom Tyrosinase Activity Assay (In Vitro)

This assay directly measures the inhibitor's effect on the enzymatic activity of commercially available mushroom tyrosinase.

-

Reagent Preparation:

-

Phosphate Buffer: 100 mM Sodium Phosphate Buffer, pH 6.8.

-

Enzyme Solution: Mushroom tyrosinase (e.g., 200 units/mL) dissolved in Phosphate Buffer.

-

Substrate Solution: 5 mM L-DOPA prepared fresh in Phosphate Buffer.

-

Inhibitor Stock: this compound dissolved in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mM). Prepare serial dilutions in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order:

-

160 µL of 5 mM L-DOPA solution.

-

20 µL of Phosphate Buffer containing the desired final concentration of this compound (or solvent control).

-

20 µL of mushroom tyrosinase solution (200 units/mL).[14]

-

-

Incubate the plate at 37°C for 30 minutes.[14]

-

Measure the absorbance at 475 nm using a microplate reader.[14] This wavelength detects the formation of dopachrome.

-

Calculate the percentage of inhibition relative to the solvent control and determine the IC50 value.

-

Cellular Melanin Content Assay

This assay quantifies the effect of the inhibitor on melanin production in a cellular context, typically using B16F10 murine melanoma cells.

-

Cell Culture and Treatment:

-

Melanin Extraction and Quantification:

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS) and harvest them by trypsinization.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Solubilize the pellet in 1 N NaOH containing 10% DMSO.[13]

-

Heat the mixture at 80°C for 1 hour to completely dissolve the melanin.[13]

-

Measure the absorbance of the solubilized melanin at 405 nm or 475 nm using a microplate reader.[13][16]

-

Normalize the melanin content to the total protein content of a parallel cell lysate to account for differences in cell number.

-

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity within inhibitor-treated cells.

-

Cell Culture and Lysis:

-

Seed and treat B16F10 cells in 6-well or 24-well plates as described for the melanin content assay.[13][16]

-

After treatment, wash the cells with PBS and lyse them on ice with a lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor like 0.1 mM PMSF).[14]

-

Freeze the lysate at -80°C and then thaw to ensure complete lysis.[16]

-

Centrifuge the lysate at high speed (e.g., 10,000-13,000 rpm) for 20 minutes at 4°C to pellet cell debris.[13][14]

-

-

Activity Measurement:

-

Transfer the supernatant (cell lysate) to a new 96-well plate.

-

Add freshly prepared L-DOPA substrate (e.g., 1-15 mM final concentration) to each well.[13][16]

-

Incubate for 1 hour at 37°C.

-

Measure the absorbance at 475 nm to determine the amount of dopachrome formed.[13]

-

Normalize the activity to the total protein concentration of the lysate.

-

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the application of this compound.

Caption: Melanogenesis signaling pathway and point of intervention.

The diagram above illustrates the canonical α-MSH signaling cascade that leads to melanin production.[17] Activation of the MC1R receptor elevates cAMP, activating PKA, which in turn phosphorylates CREB.[17] Phosphorylated CREB (p-CREB) promotes the expression of the master regulator MITF, which drives the transcription of melanogenic enzymes, including tyrosinase.[18][19][20][21] this compound acts downstream in this pathway, directly inhibiting the final enzyme responsible for melanin synthesis.

Caption: Standard workflow for evaluating a tyrosinase inhibitor.

This workflow outlines a logical progression for characterizing a novel tyrosinase inhibitor. It begins with a direct enzymatic assay to confirm inhibitory activity and determine potency (IC50).[14] Subsequent cell-based assays confirm efficacy in a biological system by measuring melanin reduction and intracellular enzyme activity, while also assessing cytotoxicity.[13][16] Finally, advanced mechanistic studies such as enzyme kinetics, Western blotting for pathway proteins[15], and Cellular Thermal Shift Assays (CETSA) can be employed to understand the inhibition type and confirm direct target engagement within the cell.[22][23][24]

References

- 1. m.youtube.com [m.youtube.com]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. biofor.co.il [biofor.co.il]

- 7. tandfonline.com [tandfonline.com]

- 8. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of hydroxy substituted amino chalcone compounds for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]

- 17. Signaling Pathways in Melanogenesis [mdpi.com]

- 18. The activation of melanogenesis by p-CREB and MITF signaling with extremely low-frequency electromagnetic fields on B16F10 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Mitf Involved in Innate Immunity by Activating Tyrosinase-Mediated Melanin Synthesis in Pteria penguin [frontiersin.org]

- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 23. The use of cellular thermal shift assay (CETSA) to study Crizotinib resistance in ALK-expressing human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Kinetics of Tyrosinase Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the enzymatic kinetics of tyrosinase inhibitors, using a representative compound as a model for "Tyrosinase-IN-1". Tyrosinase is a key enzyme in the melanin biosynthesis pathway and a critical target for the development of therapeutics for hyperpigmentation disorders.[1][2][3] This document outlines the core principles of tyrosinase inhibition, presents key kinetic data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Tyrosinase and its Inhibition

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin.[2][3] It is responsible for the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2][4] Uncontrolled tyrosinase activity can lead to an overproduction of melanin, resulting in hyperpigmentary skin conditions.[2] Therefore, the inhibition of tyrosinase is a primary strategy for the treatment of these disorders.

Tyrosinase inhibitors can be classified based on their mechanism of action, which includes competitive, non-competitive, uncompetitive, and mixed-type inhibition.[4][5] Understanding the specific kinetic parameters of an inhibitor is crucial for its development as a therapeutic agent.

Quantitative Kinetic Data

The following table summarizes the key enzymatic kinetic parameters for a representative tyrosinase inhibitor. These values are essential for comparing the potency and mechanism of different inhibitors.

| Parameter | Value | Description |

| Inhibitor | Representative Tyrosinase Inhibitor (e.g., Kojic Acid) | A well-characterized competitive inhibitor of tyrosinase. |

| IC₅₀ | Variable | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This value is dependent on experimental conditions. |

| Kᵢ | Variable | The inhibition constant, which represents the affinity of the inhibitor for the enzyme. A smaller Kᵢ indicates a more potent inhibitor. |

| Type of Inhibition | Competitive | The inhibitor binds to the active site of the free enzyme, competing with the substrate.[4] |

| Substrate | L-DOPA | A common substrate used in tyrosinase activity assays.[6][7] |

| Enzyme Source | Mushroom Tyrosinase | A commercially available and widely used source of tyrosinase for in vitro studies.[8] |

Signaling Pathway of Melanogenesis

The production of melanin is regulated by a complex signaling cascade. The diagram below illustrates the primary pathway leading to the expression and activation of tyrosinase.

Caption: Signaling pathway of melanogenesis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1. In Vitro Tyrosinase Activity Assay

This protocol is used to determine the inhibitory effect of a compound on mushroom tyrosinase activity.

-

Materials:

-

Mushroom tyrosinase (Sigma-Aldrich)

-

L-DOPA (Sigma-Aldrich)

-

Phosphate buffer (pH 6.8)

-

Test inhibitor (e.g., "this compound")

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of the test inhibitor dissolved in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

Test inhibitor solution (or solvent control)

-

Mushroom tyrosinase solution

-

-

Pre-incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm using a microplate reader.

-

Continue to record the absorbance at regular intervals for a set duration (e.g., 20 minutes).

-

Calculate the rate of reaction from the linear portion of the absorbance versus time curve.

-

The percentage of tyrosinase inhibition is calculated using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

-

4.2. Determination of Kinetic Parameters

This protocol is used to determine the type of inhibition and the inhibition constant (Kᵢ).

-

Procedure:

-

Perform the tyrosinase activity assay as described in section 4.1.

-

Use a range of L-DOPA concentrations (substrate) for each concentration of the inhibitor.

-

Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

-

Analyze the plot to determine the type of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

The Kᵢ value can be calculated from the slopes of the Lineweaver-Burk plots.

-

Experimental Workflow

The following diagram outlines the general workflow for the evaluation of a potential tyrosinase inhibitor.

Caption: Workflow for tyrosinase inhibitor evaluation.

Conclusion

This technical guide provides a foundational understanding of the enzymatic kinetics of tyrosinase inhibition. The presented data, protocols, and visualizations serve as a comprehensive resource for researchers and scientists in the field of drug development for hyperpigmentation disorders. A thorough characterization of the kinetic properties of novel inhibitors, such as "this compound", is a critical step in the identification and validation of new therapeutic candidates.

References

- 1. biofor.co.il [biofor.co.il]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]

- 6. Visualization of Intracellular Tyrosinase Activity in vitro [bio-protocol.org]

- 7. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3.4. In Vitro Mushroom Tyrosinase Activity [bio-protocol.org]

Methodological & Application

Application Note and Protocol: In Vitro Enzyme Inhibition Assay for Tyrosinase-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2][3] It catalyzes the first two steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5][6][7] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[4][5][6][7] Therefore, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for treating hyperpigmentation.[1][3][4] This document provides a detailed protocol for an in vitro enzyme inhibition assay to evaluate the efficacy of a test compound, referred to as Tyrosinase-IN-1, against mushroom tyrosinase.

Principle of the Assay

The tyrosinase inhibition assay is a colorimetric method that spectrophotometrically measures the activity of tyrosinase. The enzyme oxidizes a substrate, typically L-DOPA, to form dopachrome, an orange-red colored product with a maximum absorbance at approximately 475 nm.[8][9] In the presence of an inhibitor like this compound, the enzymatic reaction is slowed or halted, leading to a reduced rate of dopachrome formation. The inhibitory activity is quantified by measuring the decrease in absorbance compared to an uninhibited control reaction.[8][10]

Melanogenesis Signaling Pathway

The following diagram illustrates the role of tyrosinase in the melanin synthesis pathway.

Caption: Role of tyrosinase in the melanogenesis pathway.

Experimental Protocol

This protocol is designed for a 96-well plate format, allowing for high-throughput screening of potential inhibitors.

1. Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1), Sigma-Aldrich (e.g., T3824)

-

L-3,4-dihydroxyphenylalanine (L-DOPA), Sigma-Aldrich

-

This compound (Test Inhibitor)

-

Kojic Acid (Positive Control), Sigma-Aldrich

-

Potassium Phosphate Buffer (0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 475 nm

-

Multichannel pipette

2. Preparation of Solutions

-

Phosphate Buffer (100 mM, pH 6.8): Prepare using monobasic and dibasic potassium phosphate salts. Adjust pH to 6.8.

-

Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer. Aliquot and store at -20°C. Immediately before use, dilute to the working concentration (e.g., 30 U/mL) with phosphate buffer.[8]

-

L-DOPA Substrate Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh just before the assay, as it is prone to auto-oxidation.[8]

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 10 mM) in DMSO. From this stock, prepare serial dilutions to achieve the desired final assay concentrations.

-

Kojic Acid Stock Solution: Prepare a stock solution in DMSO. This will serve as the positive control.

3. Assay Procedure

The following steps should be performed in triplicate for each concentration of the test compound and control.

-

Plate Setup: Design the plate layout to include wells for blanks, a negative control (enzyme activity without inhibitor), a positive control (Kojic Acid), and various concentrations of this compound.

-

Reagent Addition: In each well of a 96-well plate, add the components in the following order:

-

100 µL of 0.1 M Phosphate Buffer (pH 6.8).[8]

-

20 µL of the test sample (this compound solution in DMSO at various concentrations), positive control (Kojic Acid), or DMSO for the enzyme control wells.[8]

-

40 µL of 30 U/mL mushroom tyrosinase solution.[8]

-

Blanks: Prepare separate blank wells for each test sample concentration. These wells will contain the buffer, the test sample, but no enzyme solution, to account for the absorbance of the compound itself.[8]

-

-

Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at room temperature (25°C) or 37°C for 10 minutes.[8][10]

-

Initiate Reaction: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.[8]

-

Incubation and Measurement: Immediately after adding the substrate, place the plate in a microplate reader. Measure the absorbance at 475 nm. The reaction can be monitored in kinetic mode for 20-30 minutes or as an endpoint reading after a fixed incubation time (e.g., 20 minutes) at 37°C.[8][10]

Experimental Workflow Diagram

The diagram below outlines the key steps of the in vitro tyrosinase inhibition assay.

Caption: Workflow for the tyrosinase inhibition assay.

4. Data Analysis

A. Percentage of Tyrosinase Inhibition

The percentage of tyrosinase inhibition for each concentration of this compound is calculated using the following formula:[8]

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

Where:

-

A_control = Absorbance of the control reaction (with DMSO instead of inhibitor).

-

A_sample = Absorbance of the reaction with the test inhibitor (this compound).

Note: Absorbance readings should be corrected by subtracting the corresponding blank readings.

B. IC50 Determination

The IC50 value is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. To determine the IC50 value, plot the percentage of inhibition against the corresponding concentrations of this compound. The IC50 can then be calculated from the resulting dose-response curve using non-linear regression analysis.

Data Presentation: Inhibitory Activity of this compound

The following table presents hypothetical data for the inhibition of mushroom tyrosinase by this compound, with Kojic Acid as a positive control.

| Compound | Concentration (µM) | Average Absorbance (475 nm) | % Inhibition | IC50 (µM) |

| Control (DMSO) | - | 0.850 | 0% | - |

| This compound | 5 | 0.680 | 20.0% | |

| 10 | 0.510 | 40.0% | ||

| 20 | 0.408 | 52.0% | 18.5 | |

| 50 | 0.230 | 72.9% | ||

| 100 | 0.119 | 86.0% | ||

| Kojic Acid | 5 | 0.621 | 26.9% | |

| 10 | 0.459 | 46.0% | ||

| 15 | 0.417 | 51.0% | 14.7 | |

| 25 | 0.281 | 67.0% | ||

| 50 | 0.145 | 82.9% |

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive and detailed protocol for assessing the in vitro inhibitory activity of this compound on mushroom tyrosinase. The described assay is a robust and reproducible method suitable for the high-throughput screening and characterization of potential tyrosinase inhibitors. The provided workflows and data presentation tables serve as a guide for researchers in the fields of drug discovery and cosmetic science to effectively evaluate novel compounds targeting melanogenesis. Consistent and repeatable performance of this assay requires careful standardization of assay conditions, including enzyme purity and substrate concentration.[9]

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biofor.co.il [biofor.co.il]

- 6. activeconceptsllc.com [activeconceptsllc.com]

- 7. activeconceptsllc.com [activeconceptsllc.com]

- 8. Tyrosinase inhibition assay [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. 3.2. Mushroom Tyrosinase Inhibition Assay [bio-protocol.org]

Application Notes and Protocols for Tyrosinase-IN-1 in Inhibiting Melanin Production in B16F10 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin, the primary pigment responsible for skin, hair, and eye color, is produced in a process called melanogenesis. The key and rate-limiting enzyme in this pathway is tyrosinase.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. Therefore, the inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation.[2] Tyrosinase-IN-1 is a potent inhibitor of tyrosinase and presents as a promising candidate for research in skin whitening and food preservation. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in inhibiting melanin production in the B16F10 murine melanoma cell line, a widely used in vitro model for studying melanogenesis.

Mechanism of Action

Tyrosinase is a copper-containing enzyme that catalyzes the first two steps of melanin synthesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment). This compound is designed to directly inhibit the enzymatic activity of tyrosinase, thereby blocking the initial and rate-limiting steps of melanogenesis. The anticipated downstream effects of this compound in B16F10 cells include a reduction in melanin content and a decrease in cellular tyrosinase activity. Furthermore, potent tyrosinase inhibitors can also modulate the expression of key melanogenic proteins, including the Microphthalmia-associated transcription factor (MITF), which is the master regulator of melanocyte differentiation and the transcription of tyrosinase (TYR) and tyrosinase-related proteins 1 (TRP-1) and 2 (TRP-2).

Data Presentation

The following tables are templates for summarizing the quantitative data from experiments with this compound. The provided values are for illustrative purposes and must be determined experimentally.

Table 1: In Vitro Mushroom Tyrosinase Inhibition by this compound

| Compound | IC₅₀ (µM) | Inhibition Type |

| This compound | [Experimental Value] | [e.g., Competitive] |

| Kojic Acid (Control) | [Reference Value] | Competitive |

Table 2: Effect of this compound on B16F10 Cell Viability

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| [Conc. 1] | [Experimental Value] |

| [Conc. 2] | [Experimental Value] |

| [Conc. 3] | [Experimental Value] |

| [Conc. 4] | [Experimental Value] |

Table 3: Inhibition of Melanin Production in α-MSH-Stimulated B16F10 Cells by this compound

| Treatment | Concentration (µM) | Melanin Content (%) |

| Control | - | 100 |

| α-MSH | [e.g., 100 nM] | [Experimental Value] |

| α-MSH + this compound | [Conc. 1] | [Experimental Value] |

| α-MSH + this compound | [Conc. 2] | [Experimental Value] |

| α-MSH + this compound | [Conc. 3] | [Experimental Value] |

| α-MSH + Kojic Acid | [Reference Conc.] | [Reference Value] |

Table 4: Inhibition of Cellular Tyrosinase Activity in α-MSH-Stimulated B16F10 Cells by this compound

| Treatment | Concentration (µM) | Cellular Tyrosinase Activity (%) |

| Control | - | 100 |

| α-MSH | [e.g., 100 nM] | [Experimental Value] |

| α-MSH + this compound | [Conc. 1] | [Experimental Value] |

| α-MSH + this compound | [Conc. 2] | [Experimental Value] |

| α-MSH + this compound | [Conc. 3] | [Experimental Value] |

| α-MSH + Kojic Acid | [Reference Conc.] | [Reference Value] |

Experimental Protocols

B16F10 Cell Culture

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO₂)

Protocol:

-

Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture the cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them in new flasks at a suitable density.

Cell Viability Assay (MTT Assay)

Materials:

-

B16F10 cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed B16F10 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

Materials:

-

B16F10 cells

-

6-well plates

-

α-Melanocyte Stimulating Hormone (α-MSH)

-

This compound

-

PBS

-

1 N NaOH with 10% DMSO

-

Microplate reader

Protocol:

-

Seed B16F10 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with this compound for 1 hour, followed by stimulation with α-MSH (e.g., 100 nM) for 48 hours. Include appropriate controls (untreated, α-MSH alone, and a positive control inhibitor like Kojic Acid).

-

After incubation, wash the cells with PBS and harvest them.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Dissolve the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour.

-

Measure the absorbance of the supernatant at 405 nm using a microplate reader.

-

Normalize the melanin content to the total protein content of the cells, determined by a Bradford or BCA protein assay.

Cellular Tyrosinase Activity Assay

Materials:

-

B16F10 cells

-

6-well plates

-

α-MSH

-

This compound

-

Lysis buffer (e.g., 1% Triton X-100 in phosphate buffer, pH 6.8)

-

L-DOPA solution (10 mM)

-

Microplate reader

Protocol:

-

Seed and treat the B16F10 cells as described in the Melanin Content Assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the cell lysates at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

In a 96-well plate, add an equal amount of protein from each sample.

-

Add L-DOPA solution to each well to a final concentration of 2 mM.

-

Incubate the plate at 37°C for 1 hour.

-

Measure the absorbance at 475 nm to quantify the formation of dopachrome.

-

Express the cellular tyrosinase activity as a percentage of the control.[3][4]

Visualizations

Caption: Signaling pathway of α-MSH-induced melanogenesis and the inhibitory action of this compound.

References

Application Notes and Protocols for High-Throughput Screening of Tyrosinase Inhibitors using a Novel Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for developing a high-throughput screening (HTS) assay to identify and characterize inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. The protocols are centered around the use of a novel investigational inhibitor, referred to herein as Tyrosinase-IN-1, and include methodologies for both biochemical and cell-based assays. These guidelines are intended to offer a comprehensive framework for researchers in the fields of dermatology, cosmetology, and drug discovery who are focused on developing new agents for the treatment of hyperpigmentation disorders.

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a critical role in the initial and rate-limiting steps of melanogenesis.[1][2] It catalyzes the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] Overproduction of melanin can lead to various dermatological conditions, including melasma, age spots, and post-inflammatory hyperpigmentation.[4] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentary disorders.[2]

High-throughput screening (HTS) provides an efficient method for testing large libraries of chemical compounds to identify potential tyrosinase inhibitors.[5] This document outlines a robust HTS assay using a colorimetric method suitable for identifying inhibitors like this compound. The assay is based on the tyrosinase-mediated oxidation of a substrate, leading to the formation of a colored product that can be quantified spectrophotometrically.[6]

Tyrosinase Signaling Pathway

The expression and activity of tyrosinase are regulated by a complex signaling cascade, primarily initiated by external stimuli such as ultraviolet (UV) radiation. A key pathway involves the activation of the melanocortin 1 receptor (MC1R) by alpha-melanocyte-stimulating hormone (α-MSH). This triggers a cascade involving cyclic AMP (cAMP), protein kinase A (PKA), and the microphthalmia-associated transcription factor (MITF), which ultimately upregulates the transcription of the tyrosinase gene (TYR).[7][8]

High-Throughput Screening Workflow

The HTS workflow is designed to be efficient and scalable, allowing for the rapid screening of numerous compounds. The process begins with the preparation of assay plates containing the test compounds, followed by the addition of the tyrosinase enzyme and its substrate. The reaction progress is monitored by measuring the absorbance of the colored product.

Experimental Protocols

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (or other test compounds)

-

Kojic Acid (positive control)[9]

-

Dimethyl Sulfoxide (DMSO)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

96-well or 384-well clear, flat-bottom microplates

-

Microplate reader with kinetic reading capabilities

Preparation of Solutions

-

Tyrosinase Enzyme Stock Solution: Prepare a 1000 U/mL stock solution of mushroom tyrosinase in 0.1 M sodium phosphate buffer (pH 6.8). Store in aliquots at -20°C.

-

L-DOPA Substrate Solution: Prepare a 5 mM solution of L-DOPA in 0.1 M sodium phosphate buffer (pH 6.8). This solution should be prepared fresh before each experiment.

-

Test Compound Stock Solution: Dissolve this compound and other test compounds in DMSO to a stock concentration of 10 mM.

-

Kojic Acid Control Solution: Prepare a 10 mM stock solution of Kojic Acid in DMSO.

High-Throughput Screening Assay Protocol

-

Compound Plating:

-

Prepare serial dilutions of the test compounds and Kojic acid in 0.1 M sodium phosphate buffer.

-

Add 20 µL of the diluted compounds to the wells of a 96-well microplate.

-

For the enzyme control (EC) wells, add 20 µL of the buffer.

-

For the solvent control wells, add 20 µL of the buffer containing the same final concentration of DMSO as the test compound wells.

-

-

Enzyme Addition:

-

Prepare the tyrosinase working solution by diluting the stock solution to 20 U/mL in 0.1 M sodium phosphate buffer.

-

Add 40 µL of the tyrosinase working solution to each well.

-

-

Pre-incubation:

-

Mix the plate gently and incubate for 10 minutes at 25°C.[9]

-

-

Substrate Addition and Measurement:

-

Add 40 µL of the 5 mM L-DOPA substrate solution to each well to initiate the reaction.

-

Immediately place the microplate in a microplate reader and measure the absorbance at 475 nm in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of tyrosinase inhibition for each test compound concentration using the following formula:

% Inhibition = [ (RateEC - RateSample) / RateEC ] x 100

Where:

-

RateEC is the rate of reaction of the enzyme control.

-

RateSample is the rate of reaction in the presence of the test compound.

-

-

Determine the IC50 value for each active compound by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activity of this compound and other compounds can be summarized in a table for easy comparison. The following table presents hypothetical data for this compound alongside published data for known inhibitors.

| Compound | Inhibition Type | IC50 (µM) |

| This compound (Hypothetical) | Competitive | 5.8 |

| Kojic Acid | Reversible, Mixed | 15 - 25[1][10] |

| Arbutin | Competitive | 220 - 450 |

| Hydroquinone | Competitive | 3 - 10 |

Conclusion

The protocols and application notes provided here offer a comprehensive guide for establishing a high-throughput screening assay to identify and characterize novel tyrosinase inhibitors. The detailed methodologies, from the signaling pathway overview to the specific experimental procedures and data analysis, are designed to be adaptable for various research needs. By utilizing these protocols, researchers can effectively screen for potent tyrosinase inhibitors, such as the illustrative this compound, and advance the development of new therapeutic and cosmetic agents for managing skin hyperpigmentation.

References

- 1. researchgate.net [researchgate.net]

- 2. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding Tyrosinase Inhibitors [614beauty.com]

- 5. abcam.com [abcam.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Tyrosinase-IN-1 in 3D Skin Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a key, rate-limiting enzyme in the process of melanin synthesis, known as melanogenesis.[1][2][3] It catalyzes the initial steps, including the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to L-dopaquinone.[4][5] Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and age spots. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.[4][6][7]

Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, provide a physiologically relevant platform for evaluating the efficacy and safety of tyrosinase inhibitors.[8][9][10] These models mimic the architecture and cellular interactions of human skin, offering a more accurate prediction of in vivo responses compared to traditional 2D cell cultures.[8] This document provides detailed application notes and protocols for the use of a novel tyrosinase inhibitor, Tyrosinase-IN-1, in 3D skin models.

Mechanism of Action

This compound is a potent and specific inhibitor of tyrosinase. Its primary mechanism of action is the competitive binding to the active site of the enzyme, preventing the substrate (L-tyrosine) from binding and thereby halting the melanin synthesis cascade.

Signaling Pathway of Melanogenesis

The production of melanin is regulated by a complex signaling cascade. A simplified representation of the pathway leading to tyrosinase activation and melanin synthesis is depicted below.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. biofor.co.il [biofor.co.il]

- 5. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of a Novel Cyclopeptide as Tyrosinase Inhibitor for Skin Lightening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promocell.com [promocell.com]

- 9. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. straticell.com [straticell.com]

Application Notes and Protocols for Testing Tyrosinase-IN-1 in Food Browning Prevention

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic browning is a significant challenge in the food industry, leading to undesirable discoloration and reduced shelf life of many fruits and vegetables.[1][2][3] This process is primarily catalyzed by the enzyme tyrosinase (EC 1.14.18.1), also known as polyphenol oxidase (PPO).[1][4] Tyrosinase, a copper-containing enzyme, facilitates the oxidation of phenolic compounds present in plant tissues to form quinones, which then polymerize to create brown, black, or red pigments called melanins.[5] The inhibition of tyrosinase is a key strategy for preventing enzymatic browning and maintaining the sensory and nutritional quality of food products.[1][2]

This document provides a detailed protocol for evaluating the efficacy of a novel inhibitor, Tyrosinase-IN-1, in preventing food browning. The protocols outlined below cover both in vitro enzyme inhibition assays and in situ application on fresh food samples.

Mechanism of Enzymatic Browning

The enzymatic browning process is initiated when the cellular integrity of plant tissue is compromised through cutting, bruising, or senescence, allowing tyrosinase to come into contact with its phenolic substrates in the presence of oxygen. The overall pathway can be summarized as follows:

-

Hydroxylation: Tyrosinase catalyzes the hydroxylation of monophenols (e.g., L-tyrosine) to o-diphenols (e.g., L-DOPA).

-

Oxidation: The enzyme then oxidizes the o-diphenols to o-quinones.

-

Polymerization: The highly reactive o-quinones undergo non-enzymatic polymerization to form complex, high-molecular-weight melanin pigments, resulting in the characteristic brown color.

Caption: Enzymatic browning pathway catalyzed by tyrosinase.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on purified tyrosinase activity.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO or ethanol)

-

Potassium phosphate buffer (50 mM, pH 6.8)

-

96-well microplate reader

-

Kojic acid (positive control)

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of mushroom tyrosinase in potassium phosphate buffer.

-

Prepare a stock solution of L-DOPA in potassium phosphate buffer.

-

Prepare a series of dilutions of this compound and kojic acid in the appropriate solvent.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well in triplicate:

-

20 µL of this compound solution (or solvent for control).

-

140 µL of potassium phosphate buffer.

-

20 µL of mushroom tyrosinase solution.

-

-

Pre-incubate the plate at 25°C for 10 minutes.

-

-

Initiate Reaction:

-

Add 20 µL of L-DOPA solution to each well to start the reaction.

-

-

Measure Absorbance:

-

Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of tyrosinase inhibition for each concentration of this compound using the following formula:

-

Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

| Inhibitor Concentration (µM) | Absorbance Rate (ΔAbs/min) | % Inhibition |

| 0 (Control) | Value | 0 |

| Concentration 1 | Value | Value |

| Concentration 2 | Value | Value |